(2S)-2-acetamido-4-methylhexanoic acid
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Overview
Description
(2S)-2-acetamido-4-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids and possesses unique structural features that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-4-methylhexanoic acid typically involves the acylation of the corresponding amino acid. One common method is the reaction of L-leucine with acetic anhydride under controlled conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-acetamido-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its acetamido group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-acetamido-4-methylpentanoic acid: Similar in structure but with a shorter carbon chain.
(2S)-2-acetamido-4-methylheptanoic acid: Similar in structure but with a longer carbon chain.
N-acetyl-L-leucine: A closely related compound with similar functional groups.
Uniqueness
(2S)-2-acetamido-4-methylhexanoic acid is unique due to its specific carbon chain length and the presence of both acetamido and methyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
757959-97-0 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6?,8-/m0/s1 |
InChI Key |
NTPVRIRNCPKDHS-XDKWHASVSA-N |
Isomeric SMILES |
CCC(C)C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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